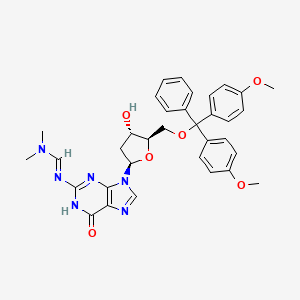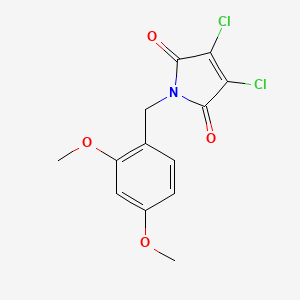
Ires-C11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRES-C11 is a specific inhibitor of the internal ribosome entry site (IRES) of the c-MYC gene. It functions by blocking the interaction between heterogeneous nuclear ribonucleoprotein A1 and the IRES, thereby inhibiting the translation of c-MYC mRNA. This compound is particularly significant in cancer research due to its role in regulating the expression of oncogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IRES-C11 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
Types of Reactions: IRES-C11 primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its activity. It does not typically undergo oxidation or reduction reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and specific reactants that introduce or modify functional groups. The reactions are usually carried out under controlled temperature and pressure conditions .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups that enhance or alter its biological activity .
Scientific Research Applications
IRES-C11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In cancer research, it is used to study the regulation of oncogene expression and the mechanisms of tumor growth. It has also been explored for its potential in developing new therapeutic strategies for cancer treatment .
Mechanism of Action
IRES-C11 exerts its effects by specifically inhibiting the translation of c-MYC mRNA. It blocks the interaction between heterogeneous nuclear ribonucleoprotein A1 and the IRES, preventing the initiation of translation. This leads to a reduction in c-MYC protein levels, which is crucial for the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to IRES-C11 include other IRES inhibitors that target different genes, such as BAG-1, XIAP, and p53. this compound is unique in its specificity for the c-MYC IRES, making it particularly valuable for studying the regulation of this oncogene .
Uniqueness: The uniqueness of this compound lies in its specificity for the c-MYC IRES and its ability to block the interaction between heterogeneous nuclear ribonucleoprotein A1 and the IRES. This specificity makes it a powerful tool for studying the regulation of c-MYC and developing targeted cancer therapies .
Properties
Molecular Formula |
C13H11Cl2NO4 |
|---|---|
Molecular Weight |
316.13 g/mol |
IUPAC Name |
3,4-dichloro-1-[(2,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO4/c1-19-8-4-3-7(9(5-8)20-2)6-16-12(17)10(14)11(15)13(16)18/h3-5H,6H2,1-2H3 |
InChI Key |
SYBFPEVCOHEALP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)
![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)
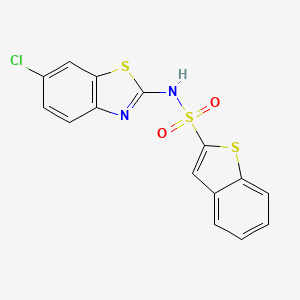
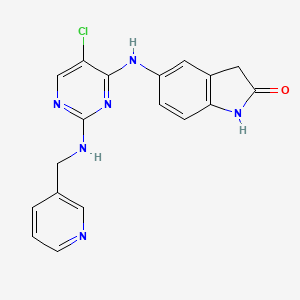
![2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B10831111.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B10831117.png)
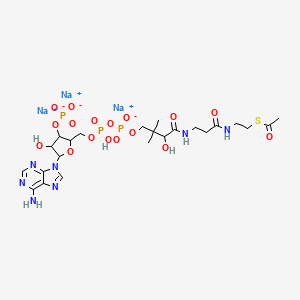

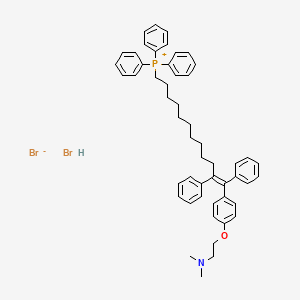

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)
![2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B10831163.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)
